molecular formula C14H11ClN2 B13421153 1-Phenyl-2-methyl-6-chlorobenzimidazole

1-Phenyl-2-methyl-6-chlorobenzimidazole

Cat. No.: B13421153
M. Wt: 242.70 g/mol
InChI Key: VKGDGKQNXNKCJU-UHFFFAOYSA-N
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Description

1-Phenyl-2-methyl-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-methyl-6-chlorobenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of 2-chlorobenzimidazole with phenylacetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis and solvent-free conditions have been explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-methyl-6-chlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Phenyl-2-methyl-6-chlorobenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties are linked to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Shares structural similarities but lacks the chlorine substituent.

    1-Methyl-2-phenylbenzimidazole: Similar structure with a methyl group instead of a chlorine atom.

    6-Chloro-2-phenylbenzimidazole: Similar but with different substitution patterns.

Uniqueness: 1-Phenyl-2-methyl-6-chlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for forming various derivatives with unique applications .

Biological Activity

1-Phenyl-2-methyl-6-chlorobenzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}ClN3_{3}. The compound features a phenyl group, a methyl group, and a chlorine atom attached to the benzimidazole framework, which contributes to its unique chemical reactivity and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

This compound has also shown promise in antitumor applications. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cells. The compound's IC50_{50} values indicate its potency in inhibiting cell proliferation.

Cell Line IC50_{50} (µM)
MCF-715.5
HeLa20.3

The results suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it shows significant inhibitory action against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

Enzyme IC50_{50} (µM)
Acetylcholinesterase (AChE)8.4

This activity indicates potential applications in treating cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound, using broth microdilution methods. The compound exhibited a broad spectrum of activity against both bacterial and fungal pathogens, highlighting its potential as a therapeutic agent in infectious diseases .
  • Antitumor Properties : In another study focusing on the cytotoxic effects of benzimidazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 and HeLa cells. The study emphasized the need for further investigation into its mechanism of action and potential as an anticancer drug .

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

6-chloro-2-methyl-1-phenylbenzimidazole

InChI

InChI=1S/C14H11ClN2/c1-10-16-13-8-7-11(15)9-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

VKGDGKQNXNKCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl

Origin of Product

United States

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